molecular formula C10H8N2O3 B1343655 Methyl 3-formyl-1H-indazole-6-carboxylate CAS No. 885518-86-5

Methyl 3-formyl-1H-indazole-6-carboxylate

Cat. No.: B1343655
CAS No.: 885518-86-5
M. Wt: 204.18 g/mol
InChI Key: NIODGFZSWUWOGF-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-indazole-6-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formyl-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the indazole ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-formyl-1H-indazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-formyl-1H-indazole-6-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • Methyl 3-formyl-1H-indole-6-carboxylate
  • Methyl 3-formyl-1H-pyrazole-6-carboxylate
  • Methyl 3-formyl-1H-benzimidazole-6-carboxylate

Comparison: Methyl 3-formyl-1H-indazole-6-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the indazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and bioactivity .

Properties

IUPAC Name

methyl 3-formyl-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-12-9(7)5-13/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIODGFZSWUWOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646286
Record name Methyl 3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-86-5
Record name Methyl 3-formyl-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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